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molecular formula C7H5NOS B8775081 Thieno[3,2-c]pyridin-7-ol

Thieno[3,2-c]pyridin-7-ol

Cat. No. B8775081
M. Wt: 151.19 g/mol
InChI Key: MCFUVTYFDWKMMD-UHFFFAOYSA-N
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Patent
US04496568

Procedure details

A solution of 7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (19.6 g; 0.064 mole; obtained in (b) above) and potassium tert-butoxide (28.6 g; 0.255 mole) in tert-butanol (300 ml) is refluxed for 2 hours under a nitrogen atmosphere. Evaporation of the solvent in vacuo leaves a residue which is taken up into 2N hydrochloric acid. The aqueous phase is extracted with ether, made basic by addition of concentrated ammonia, and evaporated to dryness. The residue is extracted four times with boiling ethyl acetate. The organic extracts are filtered through a silica bed and evaporated to dryness. The solid residue is recrystallized from ethanol-acetonitrile. Greyish crystals; M.P.=180° C.; Yield: 72%.
Name
7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][N:6](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:5][C:4]2[CH:18]=[CH:19][S:20][C:3]1=2.CC(C)([O-])C.[K+].Cl>C(O)(C)(C)C>[OH:1][C:2]1[C:3]2[S:20][CH:19]=[CH:18][C:4]=2[CH:5]=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
19.6 g
Type
reactant
Smiles
O=C1C2=C(CN(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=CS2
Name
Quantity
28.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
leaves a residue which
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
ADDITION
Type
ADDITION
Details
made basic by addition of concentrated ammonia
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted four times with boiling ethyl acetate
FILTRATION
Type
FILTRATION
Details
The organic extracts are filtered through a silica bed
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from ethanol-acetonitrile

Outcomes

Product
Name
Type
Smiles
OC=1C2=C(C=NC1)C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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